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molecular formula C9H6F3NO4 B044799 Methyl 2-nitro-4-(trifluoromethyl)benzoate CAS No. 228418-45-9

Methyl 2-nitro-4-(trifluoromethyl)benzoate

Cat. No. B044799
M. Wt: 249.14 g/mol
InChI Key: WYTRZKAYPKZGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163935B2

Procedure details

A mixture of 2-nitro-4-trifluoromethylbenzoic acid (23.5 g, 0.10 mol), trimethyl orthoacetate (60.1 g, 0.50 mol) and toluene (60 ml) was heated at 80° C. for 16 h. The reaction mixture was concentrated in vacuo. Toluene was added and concentrated again to remove excess reagent. The residue was purified by column chromatography on silica gel with a 1-10% ethyl acetate/n-hexane gradient mixture to give 24.9 g (0.50 mol 100%) of the title compound as a colorless oil.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
60.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-:3])=[O:2].[C:17](OC)(OC)(OC)C>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:12]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:10]=[CH:9][C:5]=1[C:6]([O:8][CH3:17])=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
60.1 g
Type
reactant
Smiles
C(C)(OC)(OC)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Toluene was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
CUSTOM
Type
CUSTOM
Details
to remove excess reagent
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel with a 1-10% ethyl acetate/n-hexane gradient mixture

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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